HIV-1 protease-IN-10

HIV-1 Latency PKC Activator Potency

Researchers often face confounding variables when using generic PKC activators due to poor isozyme selectivity or rapid metabolic degradation. HIV-1 protease-IN-10 (Compound 2) is a DAG-lactone derivative precisely optimized for HIV-1 latency reversal studies. • **Defined Mechanism**: Binds PKCδ C1b domain (IC50 = 0.69 μM) for targeted isozyme dissection. • **Functional Potency**: Latency reversal IC50 = 0.22 μM; ~10-fold more potent than YSE028. • **Enhanced Stability**: High resistance to esterase-mediated hydrolysis ensures sustained activity in multi-day assays. • **Purity**: 95% - suitable for cell-based 'shock' agent and positive control applications.

Molecular Formula C23H40O5
Molecular Weight 396.6 g/mol
Cat. No. B12381565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV-1 protease-IN-10
Molecular FormulaC23H40O5
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCC)C(=O)OCC1(CC(=C(C)C)C(=O)O1)CO
InChIInChI=1S/C23H40O5/c1-5-7-9-11-13-19(14-12-10-8-6-2)21(25)27-17-23(16-24)15-20(18(3)4)22(26)28-23/h19,24H,5-17H2,1-4H3
InChIKeyOSTSHCFQGVZGQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HIV-1 protease-IN-10: DAG-Lactone PKC Activator for Latency Reversal


HIV-1 protease-IN-10, also known as Compound 2, is a diacylglycerol (DAG)-lactone derivative that functions as a protein kinase C (PKC) activator and is primarily employed as a research tool in the study of HIV-1 latency reversal [1]. Unlike traditional protease inhibitors, its mechanism of action involves binding to the C1b domain of PKCδ to induce the reactivation of latently infected HIV-1 cells, a key strategy in 'shock and kill' therapeutic approaches [1]. The compound is characterized by its molecular formula C23H40O5, a molecular weight of 396.56 g/mol, and a reported purity of 95% .

Why HIV-1 protease-IN-10 Cannot Be Replaced by Generic Analogs


The DAG-lactone class of PKC activators exhibits high structural specificity where subtle modifications to the acyl chain or lactone ring can drastically alter key performance characteristics critical for research applications [1]. HIV-1 protease-IN-10 has been specifically optimized for superior latency reversing activity, a balanced binding affinity for the PKCδ C1b domain, and exceptional resistance to metabolic degradation by esterases [1]. Therefore, substituting HIV-1 protease-IN-10 with a generic analog like YSE028 or a compound from another PKC activator series (e.g., prostratin, bryostatin) is likely to introduce confounding variables in experimental models, including reduced potency, altered isozyme selectivity, and compromised stability, undermining the reproducibility and validity of HIV-1 latency reversal studies [1].

Quantified Performance vs. Closest Analogs


~10-Fold Superior Latency Reversal Potency Over YSE028

In a direct comparative study, HIV-1 protease-IN-10 (Compound 2) demonstrated approximately ten times more potent activity in reversing HIV-1 latency than the parent DAG-lactone derivative, YSE028 (Compound 1) [1]. This significant improvement was a primary outcome of the structure-activity relationship (SAR) optimization [1].

HIV-1 Latency PKC Activator Potency

PKCδ C1b Domain Binding Affinity

HIV-1 protease-IN-10 exhibits a specific binding affinity for the PKCδ C1b domain, with a reported IC50 value of 0.69 μM [1]. This quantitative metric is essential for researchers comparing the compound's mechanism to other PKC activators with different isozyme selectivity profiles (e.g., prostratin, bryostatin), where such specific binding data may not be as clearly defined for the C1b domain [1].

PKC Isozyme Binding Affinity Mechanism of Action

Resistance to Esterase-Mediated Hydrolysis

A critical limitation of many DAG-lactone PKC activators is their susceptibility to rapid degradation by endogenous esterases, which compromises their utility in biological systems [1]. HIV-1 protease-IN-10 was identified as having 'prominent stability against esterase-mediated hydrolysis' [1]. This enhanced biostability directly correlates with its higher biological activity, as established in the SAR study [1].

Metabolic Stability Esterase DAG-Lactone

Latency Reversal Potency Comparable to Prostratin

The HIV-1 latency reversing activity of HIV-1 protease-IN-10 has been quantified with an IC50 value of 0.22 μM [1]. This performance can be cross-referenced with published data on the well-known PKC activator, prostratin, which was found to have an HIV-1 latency reversing activity of 0.294 μM when evaluated using ACH-2 cells [1]. While a direct head-to-head study was not performed, the comparable and favorable IC50 of HIV-1 protease-IN-10 underlines its high potency within this class of latency reversing agents (LRAs).

Latency Reversal IC50 Cross-Compound Comparison

Application Scenarios in HIV Cure Research


Shock and Kill Latency Reversal Models

HIV-1 protease-IN-10 is ideally suited as a 'shock' agent in cell-based models of HIV-1 latency. Its ~10-fold potency advantage over the parent compound YSE028 and its favorable IC50 of 0.22 μM enable robust reactivation of latent provirus, a prerequisite for subsequent 'kill' strategies involving immune clearance or apoptosis [1]. This is directly supported by its quantified performance in reactivation assays.

PKCδ Isozyme-Specific Signaling Studies

Given its quantified binding affinity for the PKCδ C1b domain (IC50 0.69 μM), HIV-1 protease-IN-10 serves as a precise molecular probe for dissecting the role of the PKCδ isozyme in maintaining HIV-1 latency [1]. This is a more targeted approach compared to using broader PKC activators, allowing for more defined mechanistic studies.

Long-Term Assays Requiring Sustained PKC Activation

For experiments requiring stable and sustained PKC activation, such as multi-day latency reversal studies or co-culture assays with immune effector cells, HIV-1 protease-IN-10's 'prominent stability against esterase-mediated hydrolysis' is a critical advantage [1]. This property mitigates the rapid degradation seen with less stable DAG-lactones, ensuring a more consistent level of compound activity over the experimental course.

Benchmark for Novel Latency Reversing Agents

With its well-characterized activity profile (IC50 for latency reversal and PKCδ binding), HIV-1 protease-IN-10 serves as an excellent positive control and benchmark in screening campaigns aimed at discovering novel LRAs [1]. Its established potency allows for reliable cross-study and cross-compound comparisons within the same experimental system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for HIV-1 protease-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.